![molecular formula C9H8F4O B2802495 (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 1567899-39-1](/img/structure/B2802495.png)
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol
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Overview
Description
“(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol” is a type of trifluoromethyl ketone (TFMK). TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of trifluoromethyl compounds like “(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol” often involves the use of trifluoromethyl phenyl sulfone . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Chemical Reactions Analysis
Trifluoromethyl compounds can undergo various chemical reactions. For example, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Scientific Research Applications
Trifluoromethylation Reactions
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol: serves as a valuable precursor for trifluoromethylation reactions. Trifluoromethyl phenyl sulfone, traditionally used as a nucleophilic trifluoromethylating agent, can be transformed into a trifluoromethyl radical precursor. Under visible light irradiation, arylthiolate anions form electron donor–acceptor (EDA) complexes with this compound, enabling intramolecular single electron transfer (SET) reactions. As a result, thiophenols undergo S-trifluoromethylation, expanding the toolbox for synthetic chemists .
Perfluoroalkylation of Thiophenols
In addition to trifluoromethylation, the corresponding perfluoroalkyl phenyl sulfones derived from (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol enable S-perfluoroethylation and S-perfluoro-iso-propylation of thiophenols. These transformations provide access to perfluoroalkylated derivatives, which have applications in materials science, pharmaceuticals, and agrochemicals .
Trifluoromethyl Amines Synthesis
The CF3SO2Na-based trifluoromethylation of secondary amines, using (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol as a precursor, has been developed. This method has been extended to the synthesis of perfluoroalkyl amines (RfSO2Na), complementing the established strategy for trifluoromethyl amine synthesis. These amines find applications in medicinal chemistry, agrochemicals, and materials science .
Photoredox Catalysis
The compound’s ability to participate in photoredox reactions under visible light irradiation makes it relevant in photoredox catalysis. Researchers explore its utility in various synthetic transformations, including C–C bond formation, radical cyclizations, and functional group interconversions. Photoredox catalysis has broad applications in organic synthesis and drug discovery .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5,14H,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDJOYSEVWVENZ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol | |
CAS RN |
1567899-39-1 |
Source
|
Record name | (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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